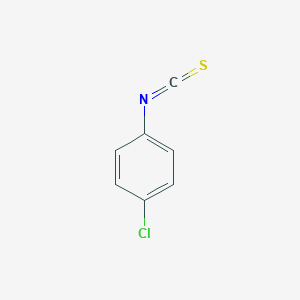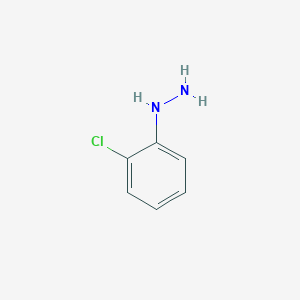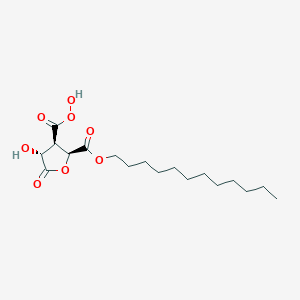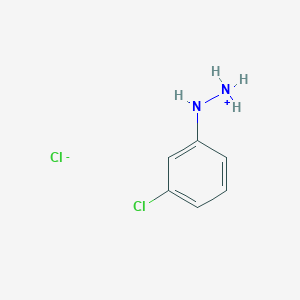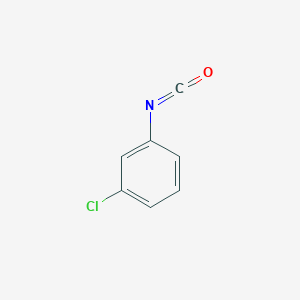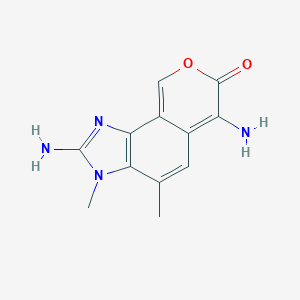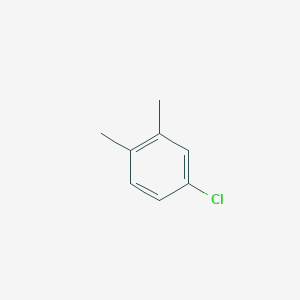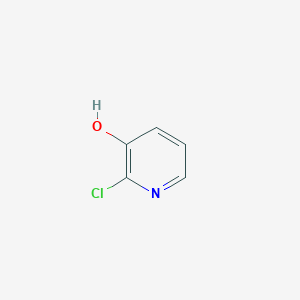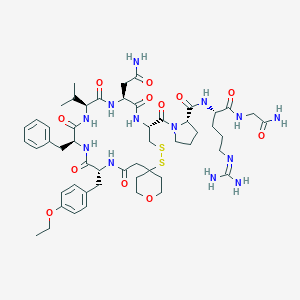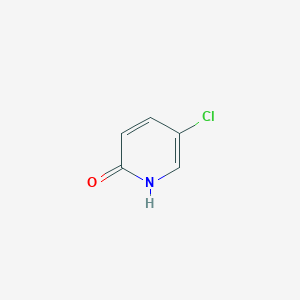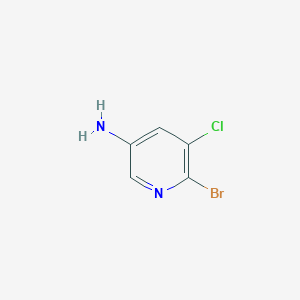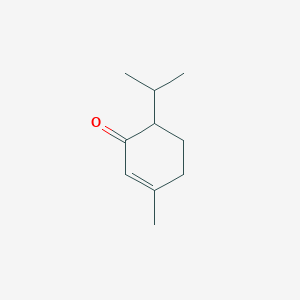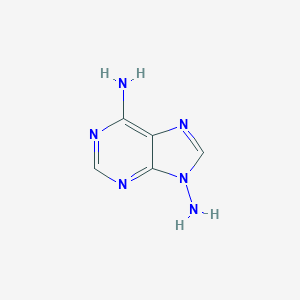
9H-Purine-6,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.
Mechanism Of Action
DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.
Biochemical And Physiological Effects
DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.
Synthesis Methods
DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.
properties
CAS RN |
137062-87-4 |
|---|---|
Product Name |
9H-Purine-6,9-diamine |
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
purine-6,9-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |
InChI Key |
PMYVWIREDVGFIM-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
synonyms |
9H-Purine-6,9-diamine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



